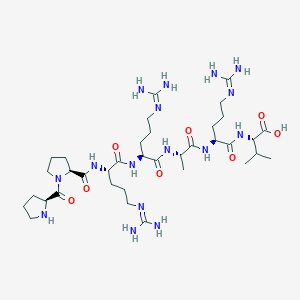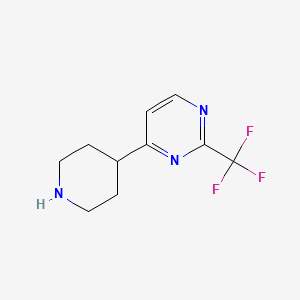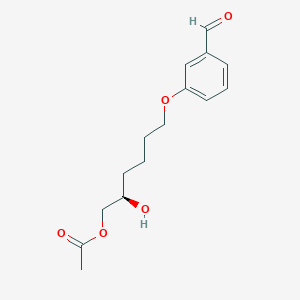
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine est un composé peptidique complexe. Il se caractérise par la présence de plusieurs résidus de proline et d'ornithine, chacun modifié par des groupes diaminométhylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes diaminométhylidène sont introduits par des stratégies spécifiques de groupe protecteur et des étapes de déprotection ultérieures.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des techniques SPPS similaires, mises à l'échelle pour accueillir des quantités plus importantes. L'automatisation et l'optimisation des conditions réactionnelles, telles que la température, le solvant et le pH, sont cruciales pour une production efficace. Des méthodes de purification, notamment la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes diaminométhylidène, modifiant potentiellement les propriétés du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, offrant un moyen de modifier l'activité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, notamment la température, le solvant et le pH, sont optimisées en fonction de la transformation souhaitée.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des peptides oxydés, tandis que la réduction peut conduire à des groupes diaminométhylidène modifiés.
Applications de la recherche scientifique
L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Investigé pour son rôle potentiel dans les interactions protéine-protéine et les voies de signalisation cellulaire.
Médecine : Exploré pour son potentiel thérapeutique, en particulier dans le ciblage de voies moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et bioconjugués.
Mécanisme d'action
Le mécanisme d'action de L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine implique son interaction avec des cibles moléculaires spécifiques. Les groupes diaminométhylidène jouent un rôle crucial dans la liaison aux protéines cibles, influençant leur activité. Cette interaction peut moduler diverses voies cellulaires, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine involves its interaction with specific molecular targets. The diaminomethylidene groups play a crucial role in binding to target proteins, influencing their activity. This interaction can modulate various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithine
- L-Threonyl-L-prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithylglycyl
Unicité
L-Prolyl-L-prolyl-N~5~-(diaminométhylidène)-L-ornithyl-N~5~-(diaminométhylidène)-L-ornithyl-L-alanyl-N~5~-(diaminométhylidène)-L-ornithyl-L-valine est unique en raison de sa séquence spécifique et de la présence de plusieurs groupes diaminométhylidène. Ces caractéristiques confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
913968-09-9 |
|---|---|
Formule moléculaire |
C36H66N16O8 |
Poids moléculaire |
851.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C36H66N16O8/c1-19(2)26(33(59)60)51-30(56)23(11-6-17-46-36(41)42)48-27(53)20(3)47-28(54)21(9-4-15-44-34(37)38)49-29(55)22(10-5-16-45-35(39)40)50-31(57)25-13-8-18-52(25)32(58)24-12-7-14-43-24/h19-26,43H,4-18H2,1-3H3,(H,47,54)(H,48,53)(H,49,55)(H,50,57)(H,51,56)(H,59,60)(H4,37,38,44)(H4,39,40,45)(H4,41,42,46)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
UAIJJLANBNJMOV-OLDNPOFQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)



![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)

![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)

![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
